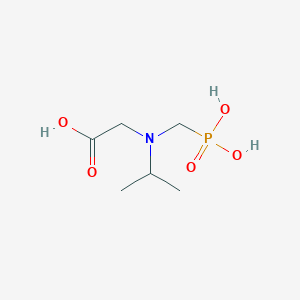
Glycine, N-(1-methylethyl)-N-(phosphonomethyl)-
Cat. No. B8667362
Key on ui cas rn:
104608-53-9
M. Wt: 211.15 g/mol
InChI Key: OLFRUXKSHGFZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04965403
Procedure details


In a 100 ml Monel autoclave were mixed 2.30 g (11.7 mmol) of N-(2-hydroxyethyl)-N-isopropylaminomethylphosphonic acid and 3.73 g (93.0 mmol) of dry, powdered NaOH. The reagents were mixed together well. The reaction vessel was flushed with N2, and the mixture was heated to 315° C. for three hours. During the heating period at 315° C. the internal pressure in the vessel rose from 5×105N/M2 to 1.3×106N/M2. At the end of the heating period the excess pressure that was generated was released and 8 ml of water were introduced. The temperature of the reaction was maintained at 300° C. for three hours while the internal pressure rose from 3.1×106N/M2 to 3.9×106N/M2. The vessel was then cooled to room temperature and the residual pressure was released. The reaction mixture was diluted with water and neutralized with 93 mmol of HCl. This solution was concentrated to dryness. The residue was taken up in conc. HCl and the precipitated NaCl was filtered off. The filtrate was concentrated and purified by ion exchange chromatography (Dowex 50×8-400), to yield 1.03 g (52.0%) of N-phosphonomethylglycine and 0.32 g (13.0%) of N-isopropyl-N-phosphonomethylglycine
Name
N-(2-hydroxyethyl)-N-isopropylaminomethylphosphonic acid
Quantity
2.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]([CH2:8][P:9](=[O:12])([OH:11])[OH:10])[CH:5]([CH3:7])[CH3:6].Cl.[OH2:14]>>[P:9]([CH2:8][NH:4][CH2:3][C:2]([OH:1])=[O:14])([OH:10])([OH:11])=[O:12].[CH:5]([N:4]([CH2:8][P:9]([OH:11])([OH:10])=[O:12])[CH2:3][C:2]([OH:14])=[O:1])([CH3:6])[CH3:7]
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
315 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of dry
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reagents were mixed together well
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction vessel was flushed with N2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 315° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
8 ml of water were introduced
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature of the reaction was maintained at 300° C. for three hours while the internal pressure
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The vessel was then cooled to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
This solution was concentrated to dryness
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated NaCl was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by ion exchange chromatography (Dowex 50×8-400)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)(O)(O)CNCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.03 g | |
| YIELD: PERCENTYIELD | 52% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N(CC(=O)O)CP(=O)(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.32 g | |
| YIELD: PERCENTYIELD | 13% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
